molecular formula C10H9IN2 B2355034 1-benzyl-3-iodo-1H-pyrazole CAS No. 1026893-32-2

1-benzyl-3-iodo-1H-pyrazole

Cat. No. B2355034
CAS RN: 1026893-32-2
M. Wt: 284.1
InChI Key: MOWNQEYFXDLQQA-UHFFFAOYSA-N
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Description

“1-benzyl-3-iodo-1H-pyrazole” is a chemical compound that is used as a pharmaceutical intermediate . It is a part of the pyrazole family, which is a class of compounds containing a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring which is a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The molecular weight of this compound is 284.1 .


Chemical Reactions Analysis

Pyrazole compounds, including “this compound”, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles .


Physical And Chemical Properties Analysis

“this compound” is a powder that is insoluble in water . It has a density of 2.3±0.1 g/cm³ and a boiling point of 291.9±13.0 °C at 760 mmHg .

Scientific Research Applications

Cross-Coupling Reactions

1-Benzyl-3-iodo-1H-pyrazole is utilized in Negishi cross-coupling reactions, a vital method in organic synthesis. A study by Coutant and Janin (2014) explored the palladium-catalyzed cross-coupling reaction between 3-ethoxy-4-iodo-1H-pyrazole and various benzylzinc halides. This led to the synthesis of 4-benzyl-3-ethoxy-1H-pyrazoles, which are significant for creating new chemical libraries (Coutant & Janin, 2014).

Synthesis of Chemical Entities

In the synthesis of novel chemical entities, this compound plays a critical role. Guillou and Janin (2010) reported the simplified preparation of ethyl 3-ethoxy-1H-pyrazole-4-carboxylate, which, upon further transformations, led to the creation of iodinated isomers like 3-ethoxy-5-iodo-1H-pyrazole. These compounds are essential for accessing a variety of original pyrazole series (Guillou & Janin, 2010).

Corrosion Inhibition

This compound derivatives have been evaluated as corrosion inhibitors. Herrag et al. (2007) studied the effects of pyrazole derivatives on steel corrosion in hydrochloric acid, demonstrating their potential as corrosion inhibitors (Herrag et al., 2007).

Safety and Hazards

“1-benzyl-3-iodo-1H-pyrazole” is considered hazardous. It may cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .

Future Directions

The future directions for “1-benzyl-3-iodo-1H-pyrazole” and other pyrazole derivatives involve further exploration of their synthesis methods and biological activities. There is a growing interest in the development of new drugs based on pyrazole scaffolds due to their broad range of chemical and biological properties .

properties

IUPAC Name

1-benzyl-3-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2/c11-10-6-7-13(12-10)8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWNQEYFXDLQQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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